Methanone, (3,4-dihydroxy-5-nitrophenyl)(4-(hydroxymethyl)phenyl)-
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Overview
Description
RO-47-1868 is a bioactive chemical.
Scientific Research Applications
Synthesis and Chemical Properties
- Methanone compounds, including variants similar to (3,4-dihydroxy-5-nitrophenyl)(4-(hydroxymethyl)phenyl)-methanone, are involved in various chemical syntheses. For instance, studies have shown their use in creating pyrrolo[1,2-b]cinnolin-10-one ring systems, useful in medicinal chemistry (Kimbaris & Varvounis, 2000).
- Another application involves the simultaneous double C2/C3 functionalization of quinoline, illustrating the versatility of these compounds in complex organic syntheses (Belyaeva et al., 2018).
Antioxidant Properties
- Research has explored the antioxidant capabilities of methanone derivatives. For example, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives have been found to exhibit significant antioxidant activity, comparable to standard antioxidant compounds (Çetinkaya et al., 2012).
Synthesis of Novel Compounds
- Novel compounds such as 8-amino-1,4-benzoxazine derivatives, derived from methanone variants, have been synthesized and investigated for their anti-stress oxidative properties (Largeron & Fleury, 1998).
Potential in Drug Development
- Methanone derivatives have shown potential in drug development, such as demonstrating antiestrogenic activity, indicating their potential use in pharmacological applications (Jones et al., 1979).
Structural and Molecular Studies
- Methanone compounds have been a subject of structural and molecular studies. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone has been determined, contributing to a deeper understanding of these compounds' physical characteristics (Xin-mou, 2009).
Antimicrobial and Antiviral Properties
- Some studies have explored the antimicrobial and antiviral activities of methanone derivatives, like substituted benzimidazoles, which have shown selective activity against certain viruses (Sharma et al., 2009).
Inhibitory Effects on Enzymes
- Methanone derivatives have been studied for their inhibitory effects on enzymes such as carbonic anhydrase, suggesting potential therapeutic applications (Akbaba et al., 2013).
Interactions with Aromatic Rings
- Research has also delved into the role of interactions between aromatic rings in compounds like (4-nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone, highlighting the complex chemical behaviors of these molecules (Eto et al., 2011).
Synthesis of Schiff Base Ligands
- Methanone compounds have been used in the synthesis of Schiff base ligands, which are important in coordination chemistry and catalysis (Asadi et al., 2011).
Crystallographic and Spectral Studies
- Detailed crystallographic and spectral studies of methanone derivatives, like diasteromeric chalcone epoxides, contribute to the understanding of their structural properties (Obregón-Mendoza et al., 2014).
Polymeric Applications
- Methanone derivatives have also found applications in polymer science, as seen in the synthesis of thermally stable poly(keto ether ether amide)s, highlighting their utility in advanced material sciences (Sabbaghian et al., 2015).
Properties
CAS No. |
254912-15-7 |
---|---|
Molecular Formula |
C14H11NO6 |
Molecular Weight |
289.24 |
IUPAC Name |
Methanone, (3,4-dihydroxy-5-nitrophenyl)(4-(hydroxymethyl)phenyl)- |
InChI |
InChI=1S/C14H11NO6/c16-7-8-1-3-9(4-2-8)13(18)10-5-11(15(20)21)14(19)12(17)6-10/h1-6,16-17,19H,7H2 |
InChI Key |
IIZHHVRWGKCZNC-UHFFFAOYSA-N |
SMILES |
c1cc(ccc1CO)C(=O)c2cc(c(c(c2)O)O)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO-47-1868; RO 47-1868; RO47-1868. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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